5,8-Dibromo-4-chloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4Br2ClN |
|---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
5,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H |
InChI Key |
YPLGFONCXFBQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=CC=N2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dibromo 4 Chloroquinoline
Advanced Synthetic Routes to the Core Scaffold
The construction of the 5,8-Dibromo-4-chloroquinoline framework relies on sophisticated synthetic strategies that ensure the precise placement of the halogen substituents on the quinoline (B57606) core. These methods can be broadly categorized into multi-step synthetic sequences and regioselective halogenation techniques.
Multi-Step Synthetic Strategies from Precursors
The creation of the fundamental quinoline ring system often involves the assembly from acyclic or simpler cyclic precursors through cyclization and annulation reactions. Subsequent halogenation and chlorination steps then furnish the desired product.
The formation of the quinoline ring is a critical step in the synthesis of this compound. Various classical and modern annulation strategies have been employed to construct this bicyclic heterocycle. These methods often start with appropriately substituted anilines and proceed through condensation and cyclization reactions. For instance, the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative, is a well-established method for forming the 4-hydroxyquinoline (B1666331) core, which can then be further functionalized. conicet.gov.ar
Modern advancements in this area include the use of transition-metal catalysis and photo-induced oxidative cyclization to enhance efficiency and substrate scope. mdpi.comscilit.com Gold-catalyzed intermolecular annulation reactions of aniline derivatives with carbonyl compounds or alkynes have emerged as powerful tools for quinoline synthesis. rsc.org For example, AuCl3 has been shown to catalyze the condensation of anilines with ketoesters to yield 1,2-dihydroquinolines. rsc.org Similarly, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a direct route to quinolines. mdpi.com
Another significant approach involves the [4+2] annulation of anthranils with enaminones, which can be catalyzed by methanesulfonic acid and sodium iodide under mild conditions to produce 3-acylquinolines. mdpi.com The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a versatile method for quinoline synthesis. orientjchem.org Microwave-assisted Friedländer synthesis using a solid acid catalyst like Nafion NR50 offers an environmentally friendly alternative. mdpi.com
The table below summarizes various cyclization and annulation reactions for quinoline synthesis.
| Reaction Name | Precursors | Catalyst/Conditions | Product Type |
| Gould-Jacobs Reaction | Aniline, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylate |
| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Base or Acid (e.g., Nafion NR50), Microwave | Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst | Substituted Quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Substituted Quinolines |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Not applicable | Quinoline |
| Gold-Catalyzed Annulation | Aniline derivative, Carbonyl compound/Alkyne | Gold catalyst (e.g., AuCl3) | Substituted Quinolines |
| Cobalt-Catalyzed Cyclization | 2-Aminoaryl alcohol, Ketone | Cobalt catalyst | Substituted Quinolines |
Once the quinoline or a suitable precursor like a 4-hydroxyquinoline is formed, the introduction of the bromine and chlorine atoms at the desired positions is achieved through sequential halogenation and chlorination steps.
The synthesis of a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, from 2-amino-3,5-dibromoacetophenone has been reported. africaresearchconnects.com This transformation was achieved via a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride and dimethylformamide. africaresearchconnects.com This suggests a plausible route where a dibrominated aniline precursor undergoes cyclization and subsequent chlorination.
A multi-step synthesis starting from 2-trifluoromethyl aniline has been described to produce 4-chloro-2,8-bis(trifluoromethyl)quinoline. nih.gov This process involves cyclization to a 4-hydroxyquinoline, which is then converted to the 4-chloro derivative. nih.gov A similar strategy could be envisioned for this compound, starting from a 2,5-dibromoaniline (B181072) derivative.
The chlorination of a 4-hydroxyquinoline precursor is a common and effective method. Reagents like phosphorus oxychloride (POCl₃) are widely used to replace the hydroxyl group with a chlorine atom. For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) involves the chlorination of 6-bromoquinolin-4(1H)-one with phosphorus trichloride (B1173362) (PCl₃) in toluene. google.com A similar approach using a 5,8-dibromo-4-hydroxyquinoline intermediate would yield the target compound. The optimization of this chlorination step is crucial, and using excess thionyl chloride (SOCl₂) with a catalytic amount of DMF has been shown to be effective. conicet.gov.ar
Regioselective Halogenation Techniques for Quinoline Derivatives
Achieving the precise installation of halogen atoms at specific positions on the quinoline ring is a significant challenge. Regioselective halogenation techniques, particularly for the C5 and C8 positions, are therefore of great interest.
Recent research has focused on developing metal-free halogenation methods to avoid the use of toxic and expensive metal catalysts. An efficient method for the C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides (NCS, NBS, and NIS) as the halogen source in water. rsc.org This protocol is notable for being metal-free and not requiring additional oxidants. rsc.org
Furthermore, a metal-free protocol for the remote C5-H halogenation of 8-substituted quinolines has been established. scispace.comrsc.org This method utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity. scispace.comrsc.org This approach has been successfully applied to a range of 8-substituted quinolines, including amides and alkoxy derivatives. scispace.comrsc.org While these methods focus on C5 halogenation, they highlight the potential for developing regioselective strategies for other positions. The "swamping catalyst" effect, using aluminum chloride, has been shown to direct bromination to the 5- and subsequently the 8-position of quinoline. acs.org
Electrochemical methods offer an environmentally friendly and efficient alternative for the halogenation of quinolones. An effective C3-H halogenation of quinoline-4(1H)-ones has been developed using potassium halides as both the halogenating agent and the electrolyte. organic-chemistry.orgacs.orgnih.gov This electrochemical protocol operates in an undivided cell without the need for metal catalysts or chemical oxidants, providing good to excellent yields of halogenated products. organic-chemistry.orgacs.orgnih.govresearchgate.netresearchgate.net While this specific method targets the C3 position, it demonstrates the power of electrochemistry in achieving regioselective halogenation. A simple electrochemical method for the C5 and C7 dihalogenation of quinolines has also been developed, which does not require transition metals or oxidants. researchgate.net
The table below presents a summary of regioselective halogenation techniques for quinoline derivatives.
| Method | Position(s) | Reagents/Conditions | Key Features |
| Metal-Free Halogenation | C5 | N-Halosuccinimides (NCS, NBS, NIS), Water | Metal-free, no external oxidant rsc.org |
| Remote C-H Halogenation | C5 (of 8-substituted quinolines) | Trihaloisocyanuric acid, Room temperature | Metal-free, high regioselectivity scispace.comrsc.org |
| "Swamping Catalyst" Halogenation | C5, C8 | Aluminum chloride, Bromine | Directs bromination to the benzenoid ring acs.org |
| Electrochemical Halogenation | C3 (of quinolin-4(1H)-ones) | Potassium halides, Methanol, Platinum electrodes, Constant current | Environmentally friendly, high yields organic-chemistry.orgacs.orgnih.gov |
| Electrochemical Dihalogenation | C5, C7 | Electrochemical method | No transition metals or oxidants required researchgate.net |
Green Chemistry Approaches in the Synthesis of Halogenated Quinolines
Traditional methods for synthesizing quinolines often involve hazardous reagents, high temperatures, and organic solvents, leading to environmental and economic concerns. chemicalbook.com In response, significant research has been dedicated to developing "green" synthetic alternatives that are more sustainable and environmentally friendly. chemicalbook.comacgpubs.org These approaches aim to reduce waste, conserve energy, and replace hazardous substances. acgpubs.org
Several green strategies are applicable to the synthesis of halogenated quinolines and their derivatives:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. evitachem.com This technique is particularly effective for cyclization and condensation reactions common in quinoline synthesis.
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂ is a cornerstone of green chemistry. evitachem.com Water is an especially attractive solvent due to its low cost, non-toxicity, and non-flammability.
Catalyst-Free and Biocatalyst Methods: The development of reactions that can proceed without a catalyst or by using biocatalysts (enzymes) offers significant environmental benefits. evitachem.com These methods can reduce reliance on heavy metal catalysts, which are often toxic and difficult to remove from the final products.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) minimizes the use of volatile organic compounds, reducing pollution and simplifying product work-up. evitachem.com
These green chemistry principles are actively being applied to the synthesis of various quinoline-based compounds, aiming to make the production of these important heterocyclic motifs more sustainable. chemicalbook.comevitachem.com
Chemical Reactivity and Functionalization of 5,8 Dibromo 4 Chloroquinoline
Strategies for Selective Halogen Manipulation
The differential reactivity of the halogen atoms on the 5,8-dibromo-4-chloroquinoline scaffold is a key feature that chemists exploit to achieve selective functionalization. This selectivity is governed by factors such as bond strengths, electronic effects of the quinoline (B57606) ring, and the nature of the reagents and reaction conditions employed.
Differential Reactivity of Bromine and Chlorine Atoms on the Quinoline Scaffold
The reactivity of halogens on an aromatic ring in cross-coupling reactions generally follows the order I > Br > Cl > F, which is inversely related to the bond dissociation energy of the carbon-halogen bond. nih.gov In the context of this compound, the bromine atoms at positions 5 and 8 are more susceptible to oxidative addition in palladium-catalyzed reactions compared to the chlorine atom at position 4. nih.gov This difference in reactivity allows for selective substitution of the bromine atoms while leaving the chloro group intact, providing a handle for subsequent transformations.
However, achieving high selectivity between the two bromine atoms at positions 5 and 8 can be challenging as their reactivity is often comparable. nih.gov Factors such as steric hindrance and the electronic influence of the nitrogen atom in the quinoline ring can play a role, but often a mixture of products results from reactions targeting monosubstitution at these positions. nih.gov
Nucleophilic Substitution Reactions at Positions 4, 5, and 8
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime site for the introduction of various nucleophiles. For instance, primary amines can displace the chloride at elevated temperatures to form 4-aminoquinoline (B48711) derivatives. smolecule.com The reaction proceeds via a nucleophilic attack at the electron-deficient C-4 position, followed by the elimination of the chloride ion. smolecule.com
In contrast, the bromine atoms at positions 5 and 8 are generally less reactive towards nucleophilic substitution under standard SNAr conditions. Their displacement typically requires more forcing conditions or the use of transition metal catalysis. However, in quinoline-5,8-dione systems, nucleophilic substitution at positions 6 and 7 (analogous to 5 and 8 in the quinoline core) is well-documented, with the regioselectivity being influenced by the solvent and the presence of catalysts. nih.govscienceopen.com For example, using an aprotic solvent can favor substitution at the 7-position, while protic solvents tend to direct the incoming nucleophile to the 6-position. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is extensively used to modify the this compound scaffold. beilstein-journals.org
The differential reactivity of the halogens can be exploited to synthesize poly-arylated quinolines in a stepwise or one-pot manner. Due to the higher reactivity of the C-Br bonds, initial Suzuki-Miyaura coupling reactions with arylboronic acids preferentially occur at positions 5 and 8. nih.govmdpi.com By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective disubstitution at the bromine-bearing positions.
To achieve exhaustive arylation at all three positions (4, 5, and 8) to form triaryl quinoline derivatives, an excess of the arylboronic acid and more forcing reaction conditions are typically employed. nih.gov The use of more electron-rich and sterically bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy3), can facilitate the challenging oxidative addition to the C-Cl bond. nih.govnih.gov For instance, the palladium-catalyzed reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with an excess of arylboronic acid in the presence of a suitable catalyst and base leads to the formation of 4,6,8-triarylquinoline-3-carbaldehydes. nih.govnih.gov
Table 1: Synthesis of Triarylquinolines via Suzuki-Miyaura Coupling
| Starting Material | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde | Not specified | nih.gov |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids (excess) | Pd catalyst with tricyclohexylphosphine | 2,3,4-Triarylquinolines | Not specified | nih.gov |
This table is representative and derived from textual descriptions; specific yield percentages were not always provided in the source material.
The Suzuki-Miyaura reaction is not limited to the formation of biaryl linkages. Arylvinylboronic acids can also be used as coupling partners to introduce vinyl groups onto the quinoline core. This reaction allows for the synthesis of quinolines with extended π-conjugated systems. Similar to the arylation reactions, the substitution typically occurs at the more reactive bromine positions first. The reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylvinylboronic acids, catalyzed by a palladium complex, has been shown to yield 4,6,8-tris(arylvinyl)quinoline-3-carbaldehydes. nih.gov These arylvinyl substituted quinolines are of interest for their potential photophysical properties. nih.gov
Table 2: Synthesis of Arylvinyl Substituted Quinolines
| Starting Material | Arylvinylboronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylvinylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Tris(arylvinyl)quinoline-3-carbaldehyde | nih.gov |
This table is illustrative of the transformations described in the literature.
Optimization of Catalyst Systems and Reaction Conditions
The functionalization of polyhalogenated quinolines is highly dependent on the optimization of the catalytic system. Palladium-catalyzed reactions are the most common methods employed for forming new carbon-carbon bonds at the halogenated positions. polyu.edu.hk The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and desired selectivity.
For related polyhalogenated heteroaromatics, catalyst systems are often fine-tuned to modulate reactivity. whiterose.ac.uk Key parameters that are typically optimized include the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂), the type of phosphine ligand, the base, and the solvent. nih.govtubitak.gov.tr Sterically hindered and electron-rich phosphine ligands can accelerate the coupling reactions. harvard.edu In some cases, the addition of co-catalysts, such as copper(I) iodide (CuI) in Sonogashira couplings, is essential for the reaction to proceed efficiently. nrochemistry.com The reaction temperature and duration are also critical variables; higher temperatures may be required for less reactive halides like chlorides but can also lead to undesired side reactions. nrochemistry.com Transition-metal-free protocols are also being explored, although they are less common for these types of substrates. nih.gov
Table 1: Typical Parameters for Catalyst System Optimization in Cross-Coupling Reactions
| Component | Examples/Variables | General Role |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Triphenylphosphine (PPh₃), t-BuXPhos, SPhos, dppf | Stabilizes the catalyst and modulates its reactivity and selectivity. mit.edu |
| Base | K₂CO₃, K₃PO₄, Diisopropylamine, Et₃N | Activates coupling partners and neutralizes acid formed during the reaction. nrochemistry.com |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate and selectivity. |
| Additive | CuI (for Sonogashira), Bu₄NI (for Negishi) | Accelerates specific steps in the catalytic cycle, such as transmetalation. harvard.eduuh.edu |
Addressing Regioselectivity Challenges in Multi-Halogenated Substrates
A primary challenge in the functionalization of this compound is controlling the regioselectivity—that is, selectively reacting at one specific halogen site while leaving the others intact. The reactivity of organic halides in palladium-catalyzed oxidative addition typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl. whiterose.ac.uk Based on this trend, the C-Br bonds at positions 5 and 8 would be expected to react preferentially over the C-Cl bond at position 4.
However, achieving selectivity between the two non-equivalent C-Br bonds at C5 and C8, and overriding the intrinsic reactivity to target the C-Cl bond, presents a significant synthetic challenge. The electronic properties of the quinoline ring can influence the electrophilicity of each carbon-halogen bond, which in turn affects the rate of oxidative addition. researchgate.net The site of reaction can often be controlled by carefully selecting the catalyst and ligands, a strategy known as "catalyst-controlled" site-selectivity. mdpi.com For example, in the coupling of dibromophenols, different phosphine ligands have been shown to direct the reaction to either the sterically more hindered or electronically less reactive position. mdpi.com Similarly, for 3,5-dibromo-2-pyrone, Stille couplings can be directed to either the C3 or C5 position by modifying the reaction conditions, such as the inclusion of a Cu(I) additive. nih.gov This principle suggests that by judicious choice of ligands and additives, it may be possible to selectively functionalize the C4-Cl, C5-Br, or C8-Br position of this compound.
Table 2: Factors Influencing Regioselectivity in Polyhalogenated Aromatics
| Factor | Influence on Regioselectivity | Example Principle |
|---|---|---|
| Halogen Identity | Determines intrinsic reactivity (I > Br > Cl). whiterose.ac.uk | The C-Br bonds are generally more reactive than the C-Cl bond. |
| Catalyst/Ligand | Steric and electronic properties of the ligand can direct the catalyst to a specific site. mit.edumdpi.com | Bulky ligands may favor reaction at the less sterically hindered position. |
| Additives | Additives like Cu(I) can alter the reaction pathway and reverse normal selectivity. nih.gov | In Stille couplings, Cu(I) can promote reaction at an otherwise less reactive site. nih.gov |
| Electronic Effects | The electron density at the carbon atom affects the rate of oxidative addition. researchgate.net | The palladium catalyst, being nucleophilic, tends to attack the most electrophilic carbon center. researchgate.net |
Other Carbon-Carbon Bond Forming Reactions Involving Halogenated Quinolines
Beyond the widely used Suzuki reaction, several other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated quinolines. These methods provide access to a diverse range of substituted products by forming carbon-carbon bonds with various coupling partners.
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgdiva-portal.org The reaction mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate. nrochemistry.com While direct studies on this compound are not prevalent, a derivative, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been successfully used in Sonogashira reactions, demonstrating the feasibility of this transformation on a similar trihalogenated quinoline core. researchgate.net Given the higher reactivity of C-Br bonds, selective mono- or di-alkynylation at the C5 and C8 positions would be the expected outcome under controlled conditions before reaction at the C4-Cl position occurs.
Table 3: Typical Reaction Conditions for Sonogashira Coupling
| Component | Typical Reagent/Condition |
|---|---|
| Substrate | Aryl/Vinyl Halide (e.g., this compound) |
| Coupling Partner | Terminal Alkyne |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nrochemistry.com |
| Co-catalyst | Copper(I) Iodide (CuI) nrochemistry.com |
| Base | Diisopropylamine, Triethylamine (B128534) nrochemistry.com |
| Solvent | THF, DMF, Toluene |
Stille Coupling Reactions
The Stille coupling involves the reaction of an organohalide with an organotin compound (stannane), catalyzed by palladium. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the fact that it often proceeds under neutral conditions, as a base is not typically required. chemicalforums.com The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Organotin reagents are air-stable, though they are noted for their toxicity. libretexts.org Stille couplings have been used to functionalize various dihalo-aromatic systems with high regioselectivity, which can sometimes be inverted by the use of additives like Cu(I). nih.govlibretexts.org This suggests that the Stille reaction is a viable method for the selective functionalization of this compound, allowing for the introduction of aryl, alkenyl, or allyl groups.
Table 4: Typical Reaction Conditions for Stille Coupling
| Component | Typical Reagent/Condition |
|---|---|
| Substrate | Aryl/Vinyl Halide or Triflate |
| Coupling Partner | Organostannane (e.g., R-SnBu₃) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ harvard.edu |
| Ligand | PPh₃, AsPh₃ |
| Solvent | THF, Dioxane, DMF, Toluene harvard.edu |
| Additive (Optional) | CuI, LiCl harvard.edu |
Heck Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. diva-portal.orgmasterorganicchemistry.com The mechanism differs from other cross-coupling reactions in the second step; after oxidative addition, the alkene undergoes a migratory insertion into the palladium-carbon bond, followed by a β-hydride elimination to release the product and regenerate the catalyst. diva-portal.org The reaction is a powerful tool for the vinylation of aryl halides. The intramolecular version of the Heck reaction is particularly useful for synthesizing cyclic and heterocyclic compounds. wikipedia.org The reaction can be applied to haloquinolines to introduce alkenyl substituents, which are versatile functional groups for further synthetic transformations. nih.gov
Table 5: Typical Reaction Conditions for Heck Reaction
| Component | Typical Reagent/Condition |
|---|---|
| Substrate | Aryl/Vinyl Halide or Triflate |
| Coupling Partner | Alkene |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | Phosphines (e.g., P(o-tolyl)₃, PPh₃) |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Dioxane |
Kumada, Negishi, and Hiyama Coupling Analogs
In addition to the reactions above, several other named cross-coupling reactions serve as powerful analogs for functionalizing haloquinolines. nih.gov
Kumada Coupling: This was one of the first cross-coupling reactions developed and utilizes a Grignard reagent (organomagnesium halide) as the coupling partner, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While highly effective for forming C-C bonds, its application can be limited by the high reactivity of Grignard reagents, which are intolerant of many functional groups (e.g., acidic protons, carbonyls). wikipedia.org
Negishi Coupling: The Negishi coupling employs organozinc reagents. wikipedia.orgnumberanalytics.com These reagents are generally more tolerant of functional groups than their Grignard counterparts but are still highly reactive. jk-sci.com The reaction is catalyzed by nickel or palladium and is valued for its high reactivity, regio-, and stereoselectivity. uh.edujk-sci.com
Hiyama Coupling: This reaction uses organosilanes as coupling partners. wikipedia.org A key advantage of organosilanes is their low toxicity and high stability. organic-chemistry.org However, they are less reactive and typically require activation by a fluoride (B91410) source (e.g., TBAF) or a base to form a hypervalent silicon species that can undergo transmetalation. wikipedia.orgorganic-chemistry.org This requirement can be a limitation if the substrate contains fluoride-sensitive groups, such as silyl (B83357) ethers. wikipedia.org
While specific examples utilizing this compound are scarce, these three methods are standard procedures for the arylation and alkylation of a wide range of organic halides, including various haloquinolines. polyu.edu.hk
Table 6: Comparison of Kumada, Negishi, and Hiyama Couplings
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Kumada | Grignard (R-MgX) | Ni or Pd wikipedia.org | High reactivity, readily available reagents. organic-chemistry.org | Low functional group tolerance, sensitive to acidic protons. wikipedia.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd wikipedia.org | High reactivity and selectivity, better functional group tolerance than Kumada. jk-sci.com | Organozinc reagents are moisture-sensitive. |
| Hiyama | Organosilane (R-SiR'₃) | Pd wikipedia.org | Low toxicity, high stability of reagents. organic-chemistry.org | Requires an activator (e.g., fluoride), which can affect other functional groups. wikipedia.org |
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S Linkages)
The halogenated positions of this compound and its derivatives are amenable to nucleophilic substitution and cross-coupling reactions, enabling the formation of carbon-heteroatom bonds. These reactions are fundamental in modifying the electronic and biological properties of the quinoline core.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for creating C-N bonds. scienceopen.comchim.it For instance, the reaction of aryl halides with primary amines in the presence of a palladium catalyst and a suitable ligand facilitates the formation of N-arylated products. acs.org This methodology has been applied to the synthesis of various bioactive compounds, including those with quinoline frameworks. acs.org The chloro-substituent at the C4 position is particularly susceptible to nucleophilic displacement, a common strategy for introducing nitrogen, oxygen, or sulfur nucleophiles. researchgate.net
The formation of C-O and C-S bonds can also be achieved through similar palladium-catalyzed or other transition-metal-free methods. wiley.comorganic-chemistry.org For example, iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones has been shown to produce the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in high yields. researchgate.net Additionally, one-pot procedures involving the reaction of bromo-compounds with thiols can lead to the formation of C-S linkages. organic-chemistry.org
Interactive Data Table: Examples of Carbon-Heteroatom Bond Forming Reactions
| Reactant | Reagent(s) | Product Type | Bond Formed | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids, PdCl₂(PPh₃)₂, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | C-C | nih.gov |
| 6,7-Dibromo-5,8-quinolinequinone | Anilines, Pd catalyst | 6-Arylamino-7-bromo-5,8-quinolinequinones | C-N | scienceopen.com |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Iodine, Methanol | 2-Aryl-6,8-dibromo-4-methoxyquinolines | C-O | researchgate.net |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate (B1236969), K₂CO₃ | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | C-S, C-C | nih.gov |
Transformations Involving the 3-Carbaldehyde Moiety (e.g., 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde)
The presence of a carbaldehyde group at the C3 position, as seen in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, provides a reactive handle for a multitude of chemical transformations, further expanding the synthetic utility of the dibromo-chloroquinoline scaffold. africaresearchconnects.comacs.org
The aldehyde functionality readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reacts with arylhydrazine hydrochlorides in ethanol (B145695) with triethylamine to yield arylhydrazone derivatives. africaresearchconnects.com These intermediates are often not isolated but are used directly in subsequent cyclization reactions. africaresearchconnects.com Similarly, reaction with anilines, such as 4-fluoroaniline, in refluxing dioxane leads to the formation of the corresponding imine derivatives. nih.govresearchgate.net
Interactive Data Table: Synthesis of Imines and Hydrazones
| Aldehyde Derivative | Amine/Hydrazine | Reaction Conditions | Product Type | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylhydrazine hydrochlorides | Ethanol, Triethylamine | Arylhydrazone | africaresearchconnects.com |
| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | Dioxane, Reflux | Imine | nih.govresearchgate.net |
The carbaldehyde group can be easily reduced to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of 4,6,8-triarylquinoline-3-carbaldehydes with NaBH₄ in refluxing ethanol provides the corresponding 4,6,8-triarylquinoline-3-methanol derivatives in good yields. nih.govresearchgate.net This conversion of the aldehyde to an alcohol introduces a new functional group that can be used for further synthetic elaborations.
Interactive Data Table: Reduction of Quinoline-3-carbaldehydes
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| 4,6,8-Triarylquinoline-3-carbaldehydes | NaBH₄ | Ethanol | 4,6,8-Triarylquinoline-3-methanols | nih.govresearchgate.net |
One of the most significant applications of the 3-carbaldehyde moiety is its use in the construction of fused heterocyclic systems. The hydrazones derived from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can undergo intramolecular cyclization. africaresearchconnects.comresearchgate.net For example, treatment of the arylhydrazone derivatives with a 5% ethanolic solution of potassium hydroxide (B78521) leads to the formation of 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.comresearchgate.net
Furthermore, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde serves as a key precursor for the synthesis of thieno[3,2-c]quinolines. A one-pot reaction with methyl mercaptoacetate in the presence of a base like anhydrous potassium carbonate results in a conjugate addition-elimination followed by cyclization to afford methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. researchgate.netnih.govtandfonline.com These fused heterocyclic systems are of significant interest due to their potential biological activities.
Interactive Data Table: Cyclization Reactions to Fused Heterocycles
| Starting Material | Reagent(s) | Reaction Conditions | Fused Heterocycle | Reference |
| Arylhydrazones of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | 5% Ethanolic KOH | - | 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines | africaresearchconnects.com |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate, K₂CO₃ | Acetonitrile, Reflux | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | researchgate.netnih.gov |
5,8 Dibromo 4 Chloroquinoline As a Versatile Synthetic Intermediate
Construction of Complex Polycyclic Systems
The trifunctional nature of 5,8-dibromo-4-chloroquinoline and its derivatives makes it an exceptional building block for the synthesis of intricate polycyclic and heterocyclic systems. The strategically positioned halogen atoms serve as anchor points for the annulation of additional rings, leading to the creation of novel and complex molecular frameworks.
A key application of halogenated quinolines is in the synthesis of fused heterocyclic systems, such as thieno[3,2-c]quinolines, which are known for their significant biological activities. researcher.life A derivative of the title compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, serves as a crucial synthon in this process. researchgate.net The synthesis is initiated through a one-pot base-promoted conjugate addition-elimination reaction of the quinoline-3-carbaldehyde with methyl mercaptoacetate (B1236969), followed by cyclization to afford methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. researcher.lifenih.gov
This dibrominated thieno[3,2-c]quinoline intermediate is then subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. researcher.lifenih.gov This step allows for the introduction of diverse aryl groups at the C-6 and C-8 positions of the thieno[3,2-c]quinoline core, yielding the corresponding 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates. dntb.gov.ua The bromine atoms at these positions are selectively replaced by the aryl moieties, demonstrating the utility of the dibromo-substitution pattern for creating poly-substituted aromatic systems. researcher.life
| Starting Material | Reagent | Product | Reaction Type |
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate, K₂CO₃ | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Conjugate addition-elimination, Cyclization |
| Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Arylboronic acids, Pd catalyst | Alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates | Suzuki-Miyaura cross-coupling |
The multiple halogenation sites on the this compound scaffold are instrumental in the development of multi-substituted quinoline (B57606) derivatives. The differential reactivity of the chloro and bromo substituents can be exploited to introduce a variety of functional groups in a controlled manner.
The synthesis of 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines highlights the utility of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a precursor. researchgate.net This transformation involves the reaction of the chloroquinoline carbaldehyde with hydrazines, which leads to the formation of the fused pyrazole (B372694) ring. Subsequent Suzuki-Miyaura cross-coupling reactions can then be employed to replace the bromine atoms with aryl groups, resulting in triaryl-substituted pyrazolo[4,3-c]quinolines.
Similarly, other multi-substituted quinolines can be accessed. For instance, 2-aryl-6,8-dibromo-4-methoxyquinolines can be prepared and subsequently undergo Suzuki-Miyaura cross-coupling with arylvinylboronic acids to yield 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. researchgate.net This demonstrates how the dibromo functionality serves as a platform for introducing complex substituents onto the quinoline core.
| Precursor | Product Class | Key Reactions |
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines | Cyclization with hydrazines, Suzuki-Miyaura cross-coupling |
| 2-Aryl-6,8-dibromo-4-methoxyquinolines | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | Suzuki-Miyaura cross-coupling |
Rational Design of Quinoline-Based Scaffolds for Specific Chemical Attributes
The ability to selectively modify the this compound core allows for the rational design of new molecules with specific, predetermined chemical properties. By carefully choosing the synthetic transformations and the substituents to be introduced, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting quinoline derivatives.
Targeted synthetic modifications of the quinoline scaffold are a cornerstone of modern drug discovery and materials science. nih.gov The goal is to refine the core structure to optimize its interaction with a biological target or to enhance its material properties. For example, various chemical modifications of the quinoline nucleus have been explored to develop potent therapeutic agents. nih.govnih.gov
In the context of anticancer agent development, 6,8-disubstituted quinoline derivatives have been synthesized from 6,8-dibromoquinolines. A metal-bromine exchange reaction is a key step that allows for the introduction of various substituents at these positions. For instance, the synthesis of 6,8-dimethoxyquinoline (B1356820) from a 6,8-dibromo precursor demonstrates a targeted modification to alter the electronic properties and potential biological activity of the quinoline scaffold. orientjchem.org Similarly, the development of piperazine-containing compounds derived from the chloroquine (B1663885) structure showcases how replacing the amino side chain and even the quinoline nucleus itself can lead to compounds with modified biological activity profiles. nih.gov
The chloro group at the C-2 or C-4 position of the quinoline ring is particularly susceptible to nucleophilic displacement, making it a versatile handle for introducing a wide range of functional groups. rsc.org This reactivity can be harnessed to build more complex molecules. For instance, the 2-chloro group in related 2-chloroquinoline-3-carbaldehydes has been replaced by hydrogen, iodine, hydroxyl, thiol, and various carbon and nitrogen nucleophiles. rsc.org This demonstrates how the chloro substituent engineers the scaffold for enhanced reactivity towards a diverse set of reactants.
Furthermore, the introduction of different substituents can modulate the electronic properties of the quinoline ring system, thereby affecting its stability and the reactivity of other positions. For example, the conversion of a quinoline to a quinoline-5,8-dione introduces an electrophilic quinone moiety, significantly altering the chemical reactivity of the scaffold and allowing for different types of subsequent chemical modifications. mdpi.comrsc.org These targeted modifications are essential for creating quinoline-based compounds with precisely controlled chemical attributes.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 5,8-Dibromo-4-chloroquinoline, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the quinoline (B57606) ring.
The proton NMR (¹H NMR) spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoline core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the three halogen substituents (two bromine atoms and one chlorine atom). The predicted ¹H NMR spectral data in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would feature distinct signals for the protons at positions 2, 3, 6, and 7.
The proton at C2 is expected to appear at the most downfield position due to its proximity to the electronegative nitrogen atom. The proton at C3 would likely be influenced by the adjacent chlorine atom at C4. The protons on the carbocyclic ring, H6 and H7, would form an AX or AB spin system, with their chemical shifts influenced by the bromine atoms at C5 and C8.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | Doublet | ~4.5 |
| H-3 | 7.6 - 7.8 | Doublet | ~4.5 |
| H-6 | 7.9 - 8.1 | Doublet | ~8.0 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are significantly affected by the attached halogens and the nitrogen atom. The carbons bearing the halogen atoms (C4, C5, and C8) will show characteristic shifts. The quaternary carbons (C4, C5, C8, C8a, and C4a) will be distinguishable from the carbons bearing hydrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 143 - 145 |
| C-4a | 125 - 127 |
| C-5 | 118 - 120 |
| C-6 | 132 - 134 |
| C-7 | 128 - 130 |
| C-8 | 115 - 117 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline ring system and the carbon-halogen bonds.
Key expected vibrational frequencies include C=N stretching from the quinoline ring, aromatic C=C stretching, and C-H stretching and bending vibrations. The presence of the halogen atoms will be indicated by absorptions in the lower frequency region of the spectrum. Specifically, the C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region, while C-Br stretching vibrations appear at lower wavenumbers, generally between 600 and 500 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch (Quinoline) | 1620 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | 1580 - 1450 | Medium to Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The substitution with bromine and chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted quinoline. The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. For the related compound 5,7-dibromo-8-hydroxy quinoline, electronic absorption spectra have been recorded in the region of 190-400 nm asianpubs.org.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~230 - 250 |
| π → π* | ~280 - 300 |
Note: These values are estimations based on the quinoline chromophore and the expected influence of halogen substituents.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable for analyzing halogenated compounds like this compound due to the characteristic isotopic patterns of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
The molecular ion peak (M⁺) in the mass spectrum of this compound will therefore appear as a cluster of peaks. The presence of two bromine atoms and one chlorine atom will create a distinctive isotopic pattern. HRMS can determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula (C₉H₄Br₂ClN). The calculated molecular weight of this compound is approximately 321.4 g/mol .
The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing the loss of halogen atoms or other small fragments from the parent molecule.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoline |
Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been found. As a result, a detailed analysis of its solid-state structure, intermolecular interactions, and molecular conformation, as requested, cannot be provided at this time.
The elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is exclusively determined through X-ray crystallography. This experimental technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecular conformation. Furthermore, crystallographic studies are essential for analyzing the intricate network of intermolecular interactions, such as halogen bonding, π-π stacking, and other non-covalent forces that govern the packing of molecules in the crystal lattice.
Without experimental crystallographic data for this compound, any discussion on its solid-state structural features would be purely speculative and would not meet the required standards of scientific accuracy. The specific arrangement of the bromine and chlorine substituents on the quinoline core is expected to significantly influence its crystal packing and intermolecular interactions, making it a unique system for crystallographic analysis.
Further research, involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray diffraction, is necessary to determine the precise structural characteristics outlined in the requested article. Such a study would provide the foundational data required for a thorough and accurate description of its solid-state chemistry.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. nih.govrsc.org By calculating the electron density, DFT can accurately predict molecular structures, energies, and various chemical properties. For quinoline (B57606) derivatives, DFT provides a robust framework for understanding how substituents influence the electronic environment of the heterocyclic core. researchgate.net In the case of 5,8-Dibromo-4-chloroquinoline, DFT calculations can offer deep insights into its reactivity and molecular orbital landscape.
Prediction of Electrophilic Attack Sites and Regioselectivity
Understanding the regioselectivity of electrophilic aromatic substitution (EAS) is crucial for predicting the outcomes of chemical reactions. The quinoline ring system consists of a relatively electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. Generally, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
For this compound, the pyridine ring is further deactivated by the inductive effect of the chloro group at the C4 position. Conversely, the benzene moiety, despite being substituted with two deactivating bromine atoms, remains the more probable site for electrophilic attack. Halogens are known to be deactivating yet ortho, para-directing substituents. libretexts.orgyoutube.com
Computational tools like Fukui functions, derived from DFT, can quantify the reactivity of different atomic sites. researchgate.netwikipedia.org The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile. scm.comfaccts.deyoutube.com For this compound, it is predicted that the carbon atoms C6 and C7 on the carbocyclic ring would possess the highest f⁻ values, marking them as the most susceptible sites for electrophilic substitution. The bromine atoms at C5 and C8 direct the incoming electrophile to these positions.
Table 1: Predicted Fukui Function (f⁻) Indices for Electrophilic Attack on this compound
| Atomic Position | Predicted f⁻ Value (Arbitrary Units) | Predicted Reactivity |
| C2 | Low | Low |
| C3 | Low | Low |
| C6 | High | High |
| C7 | High | High |
Calculation of Bond Dissociation Energies and Reaction Energetics
Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. DFT methods have been successfully employed to calculate the BDEs of C-halogen bonds in various aromatic compounds. nih.govrsc.org These calculations are critical for predicting the stability of the molecule and the feasibility of certain chemical transformations.
In this compound, there are three carbon-halogen bonds: C4-Cl, C5-Br, and C8-Br. Generally, the C-Cl bond is stronger than the C-Br bond in aromatic systems. researchgate.net Computational models suggest that the BDE for the C4-Cl bond would be the highest, while the BDEs for the C5-Br and C8-Br bonds would be lower and comparable to each other. youtube.com
These BDE values have direct implications for reaction energetics. For instance, the lower BDE of the C-Br bonds suggests that these sites are more amenable to reactions involving bond cleavage, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Conversely, the stronger C-Cl bond at the C4 position, which is activated by the ring nitrogen, is more likely to undergo nucleophilic aromatic substitution (SNAr). mdpi.com
Table 2: Predicted Bond Dissociation Energies (BDE) for this compound
| Bond | Predicted BDE (kcal/mol) | Implied Reactivity |
| C4–Cl | ~90-95 | Less prone to homolytic cleavage; activated for SNAr |
| C5–Br | ~75-80 | Susceptible to metal-catalyzed cross-coupling |
| C8–Br | ~75-80 | Susceptible to metal-catalyzed cross-coupling |
Electronic Structure and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. joaquinbarroso.comschrodinger.com
For this compound, the electron-withdrawing halogen substituents are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO is predicted to be primarily distributed over the π-system of the carbocyclic (benzene) ring, while the LUMO is expected to be localized mainly on the electron-deficient heterocyclic (pyridine) ring. This separation of FMOs is characteristic of many substituted quinolines. researchgate.netrsc.org The relatively small HOMO-LUMO gap anticipated for this polyhalogenated system suggests it is a moderately reactive molecule. lew.ro
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Description |
| HOMO Energy | -6.5 to -7.0 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability |
| HOMO Distribution | Primarily on the carbocyclic ring | Region of electron donation (nucleophilicity) |
| LUMO Distribution | Primarily on the heterocyclic ring | Region of electron acceptance (electrophilicity) |
Computational Modeling for Structure-Reactivity Relationships (excluding biological)
Correlation of Electronic Structure with Chemical Transformation Pathways
The electronic properties calculated through DFT, particularly the FMO analysis, can be directly correlated with the molecule's preferred chemical transformation pathways.
Nucleophilic Substitution: The significant localization of the LUMO on the pyridine ring, especially on the C4 carbon, makes this position highly electrophilic. This electronic feature strongly predicts that this compound will readily undergo nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom can be displaced by various nucleophiles. mdpi.com
Electrophilic Substitution: The distribution of the HOMO over the benzene ring indicates that this part of the molecule is the most nucleophilic. rsc.org Consequently, electrophilic substitution reactions are predicted to occur selectively at the C6 or C7 positions, as guided by the directing effects of the C5 and C8 bromine substituents.
Metal-Catalyzed Cross-Coupling: The calculated BDEs for the C-Br bonds are lower than that of the C-Cl bond, indicating that the C-Br bonds are weaker and more reactive towards oxidative addition in catalytic cycles. This suggests that this compound is an excellent substrate for regioselective cross-coupling reactions at the C5 and C8 positions.
Predicting Photophysical Properties (e.g., Absorption and Emission Shifts, Photostability)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the photophysical properties of molecules, such as their UV-visible absorption and emission spectra. nih.govbohrium.comresearchgate.net
The electronic transitions, primarily the HOMO→LUMO transition, govern the absorption and emission characteristics. acs.orgrsc.org For this compound, the presence of heavy bromine and chlorine atoms is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted quinoline, due to the heavy-atom effect and the extension of the π-conjugated system through the lone pairs of the halogens. nih.gov
Photostability is another critical property that can be inferred from computational data. The energy of the C-halogen bonds is a key factor. Molecules with weaker bonds are often more susceptible to photodegradation. The lower BDE of the C-Br bonds in this compound suggests a potential vulnerability to photolytic cleavage at these sites under UV irradiation. nih.gov
Table 4: Predicted Photophysical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Absorption Max (λmax) | Red-shifted vs. Quinoline | Heavy-atom effect and π-conjugation from halogens |
| Emission Max (λem) | Red-shifted vs. Quinoline | Stokes shift following red-shifted absorption |
| Photostability | Moderate; potential for C-Br cleavage | Lower C-Br bond dissociation energy |
Advanced Topics in Halogenated Quinoline Chemistry Relevant to 5,8 Dibromo 4 Chloroquinoline
Strategic Placement of Halogen Atoms in Quinoline (B57606) Scaffolds
Key Strategic Considerations:
Activation for Nucleophilic Substitution: The chlorine atom at the C4 position of the pyridine (B92270) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. This makes the C4-Cl bond a prime site for introducing a wide array of functional groups, including amines, alcohols, and thiols, to build molecular complexity.
Sites for Metal-Catalyzed Cross-Coupling: The bromine atoms on the carbocyclic (benzene) ring at positions C5 and C8 are less susceptible to SNAr but are ideal substrates for transition-metal-catalyzed cross-coupling reactions. These positions are often targeted for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, or other functional moieties. The presence of two distinct bromine atoms offers the potential for sequential and selective functionalization.
Modulation of Physicochemical and Biological Properties: The number and position of halogen atoms significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org For instance, halogenation can enhance a compound's ability to penetrate cell membranes or introduce specific halogen-bonding interactions with protein residues. The synthetically tunable nature of the halogenated quinoline scaffold allows chemists to systematically investigate these effects and optimize compounds for desired therapeutic outcomes. nih.gov
Directing Further Functionalization: Existing halogen substituents can influence the regioselectivity of subsequent reactions, such as C-H activation or further electrophilic substitution, on other parts of the quinoline ring. For example, methods have been developed for the regioselective, remote C5-halogenation of 8-substituted quinolines, highlighting the intricate control that can be achieved in these systems. rsc.orgnih.govresearchgate.net
The tri-halogenated structure of 5,8-Dibromo-4-chloroquinoline thus represents a highly versatile platform, offering at least three distinct and chemically orthogonal sites for diversification.
Influence of Halogens on Aromaticity and Electron Density Distribution
The introduction of three halogen atoms onto the quinoline ring system profoundly alters its electronic landscape, which in turn governs its aromaticity, reactivity, and potential for intermolecular interactions. Quinoline is an aromatic compound, satisfying Hückel's rule with 10 delocalized π-electrons, and this aromaticity is modulated by the strong electronic effects of the halogen substituents. quora.com
Halogens exert a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M). For chlorine and bromine, the inductive effect is dominant.
Pyridine Ring (Positions C2-C4): The chlorine atom at C4 strongly withdraws electron density from the pyridine ring via the sigma framework. This effect is compounded by the inherent electron-deficient nature of the pyridine ring due to the electronegative nitrogen atom. The consequence is a significant reduction in the basicity of the quinoline nitrogen and an increased susceptibility of the C4 position to nucleophilic attack.
The combined inductive effects of the three halogens in this compound create a highly electron-deficient π-system. While the core aromatic character is maintained, the reactivity at each position is significantly altered compared to the parent quinoline. The table below summarizes the primary electronic influences.
| Position | Halogen | Primary Electronic Effect | Consequence on Reactivity |
| C4 | Chlorine | Strong Inductive Withdrawal (-I) | Activation for Nucleophilic Aromatic Substitution (SNAr) |
| C5 | Bromine | Strong Inductive Withdrawal (-I) | Deactivation for Electrophilic Substitution; Site for Cross-Coupling |
| C8 | Bromine | Strong Inductive Withdrawal (-I) | Deactivation for Electrophilic Substitution; Site for Cross-Coupling |
Furthermore, the presence of heavier halogens like bromine and chlorine introduces the possibility of halogen bonding—a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov This can influence crystal packing, solubility, and ligand-receptor binding.
Catalyst Design and Ligand Effects in Quinoline Functionalization Reactions
The synthetic utility of this compound is realized through selective functionalization, a task that heavily relies on sophisticated catalyst and ligand design. nih.gov Transition-metal catalysis, particularly with palladium, nickel, and copper, is the dominant strategy for transforming C-X (carbon-halogen) bonds into more complex functionalities. nih.govnih.govmdpi.com
The key challenge and opportunity with a substrate like this compound is achieving chemoselectivity—differentiating between the C4-Cl, C5-Br, and C8-Br bonds. The reactivity of aryl halides in the key step of many cross-coupling reactions, oxidative addition, generally follows the trend C-I > C-Br > C-Cl. nih.gov This intrinsic reactivity difference provides a basis for selective functionalization.
Catalytic Systems and Ligand Roles:
Palladium-Catalyzed Cross-Coupling: Palladium complexes are the workhorses for reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. nih.gov The design of the phosphine (B1218219) ligand is crucial for catalyst performance. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) are known to promote the formation of highly active, monoligated L1Pd(0) catalytic species. acs.org These catalysts can be tuned to selectively activate the more reactive C-Br bonds over the C-Cl bond, allowing for sequential coupling reactions. For instance, a milder set of conditions could be used to functionalize the C5-Br and C8-Br positions, followed by more forcing conditions to react the C4-Cl bond.
Nickel and Copper Catalysis: Nickel catalysts are often more cost-effective and can exhibit unique reactivity, sometimes favoring the activation of C-Cl bonds where palladium is sluggish. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly effective for forming C-N and C-O bonds. The choice of metal can thus direct the functionalization to a specific halogen.
The Endogenous Ligand Effect: The quinoline nitrogen atom itself can act as a ligand, coordinating to the metal center. taylorfrancis.com This intramolecular coordination can influence the catalyst's stability, solubility, and reactivity, sometimes obviating the need for an external ligand. Photochemical transformations and metallaphotoredox catalysis have also emerged as powerful tools, with quinoline-based ligands and substrates playing active roles in the catalytic cycle. acs.org
The table below outlines potential selective functionalization strategies for this compound.
| Target Bond(s) | Reaction Type | Typical Catalyst/Ligand System | Rationale |
| C5-Br & C8-Br | Suzuki Coupling | Pd(OAc)2 / SPhos or XPhos | Higher reactivity of C-Br bonds allows for selective coupling under milder conditions. nih.gov |
| C4-Cl | Buchwald-Hartwig Amination | Pd2(dba)3 / BrettPhos | Requires more forcing conditions and specialized ligands to activate the stronger C-Cl bond. |
| C4-Cl | Nucleophilic Substitution (SNAr) | Base (e.g., K2CO3) with Nu-H | No metal catalyst needed; exploits the inherent electronic activation of the C4 position. |
| C5-Br or C8-Br | Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Standard conditions for coupling alkynes to aryl bromides. |
Through the rational selection of catalysts, ligands, and reaction conditions, chemists can selectively address each halogenated position on the this compound scaffold, enabling the systematic construction of diverse and complex molecules for various applications. researchgate.netrsc.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Advances for 5,8-Dibromo-4-chloroquinoline
While specific literature detailing a dedicated synthetic pathway for this compound is not extensively documented, its synthesis can be inferred from established methods for the halogenation of quinolines. A plausible synthetic route would likely involve a multi-step process. One potential strategy could begin with the bromination of quinoline (B57606) in the presence of sulfuric acid and a silver sulfate (B86663) catalyst to yield 5,8-dibromoquinoline. Subsequent chlorination at the 4-position, possibly via the formation of an N-oxide followed by treatment with a chlorinating agent like phosphorus oxychloride, would furnish the target compound.
The reactivity of this compound is characterized by the differential reactivity of its halogen substituents, which allows for selective functionalization at three distinct positions.
Key Reactivity Profiles:
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The chlorine atom at the C4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted 5,8-dibromoquinolines. The reactivity of 4-chloroquinolines in SNAr reactions is a well-established principle in heterocyclic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions at the 5- and 8-positions: The bromine atoms at the C5 and C8 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino moieties at these positions. The ability to perform sequential or differential cross-coupling at the C5 and C8 positions offers a pathway to complex, unsymmetrically substituted quinoline derivatives.
The table below summarizes the primary modes of reactivity for this compound.
| Position | Halogen | Primary Reaction Type | Potential Modifications |
| 4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, ethers, thioethers |
| 5 | Bromine | Palladium-Catalyzed Cross-Coupling | Arylation, alkynylation, amination |
| 8 | Bromine | Palladium-Catalyzed Cross-Coupling | Arylation, alkynylation, amination |
Emerging Methodologies in Halogenated Quinoline Chemistry
The field of halogenated quinoline chemistry is continually evolving, with new methodologies emerging that offer greater efficiency, selectivity, and functional group tolerance. These advancements are moving away from classical halogenation methods, which can sometimes lack regioselectivity and require harsh conditions.
One of the most significant recent developments is the advent of metal-free, regioselective C-H halogenation . These methods allow for the direct introduction of halogen atoms at specific positions on the quinoline ring system without the need for pre-functionalization. For instance, protocols have been developed for the C5-selective halogenation of 8-substituted quinolines under mild, metal-free conditions. pjsir.orggoogle.commdpi.com These reactions often utilize inexpensive and readily available halogenating agents and proceed with high regioselectivity, offering a more atom-economical and environmentally benign approach to the synthesis of halogenated quinolines.
Another area of active research is the development of novel catalytic systems for cross-coupling reactions. This includes the design of more active and stable palladium catalysts and ligands that can facilitate challenging coupling reactions on electron-deficient heterocyclic systems like quinoline. Furthermore, the use of other transition metals, such as copper and nickel, is being explored to expand the scope of cross-coupling reactions and to provide alternative reactivity profiles.
Future Prospects for this compound as a Building Block in Advanced Organic Synthesis
The trifunctional nature of this compound makes it a highly promising building block for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
In medicinal chemistry , the quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to selectively introduce different functional groups at the 4, 5, and 8-positions of this compound provides a powerful platform for the generation of large and diverse libraries of novel quinoline derivatives for drug discovery programs. For example, the introduction of various amine substituents at the 4-position via SNAr, followed by the differential functionalization of the 5- and 8-positions through palladium-catalyzed cross-coupling, could lead to the discovery of new therapeutic agents with tailored pharmacological profiles.
In materials science , highly functionalized quinoline derivatives are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The rigid, planar structure of the quinoline ring system, combined with the potential for extensive electronic modification through the introduction of various substituents, makes these compounds attractive candidates for such applications. The versatile reactivity of this compound allows for the systematic tuning of the electronic and photophysical properties of the resulting molecules, which is crucial for the design of new materials with desired characteristics.
The future of this compound in advanced organic synthesis is bright. As new synthetic methodologies continue to be developed, the accessibility and utility of this versatile building block will undoubtedly increase. Its ability to serve as a platform for the creation of a wide array of complex and functionally diverse molecules ensures its continued importance in the pursuit of new discoveries in science and technology.
Q & A
Q. What are the optimal synthetic routes for 5,8-Dibromo-4-chloroquinoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of halogenated quinolines often employs multi-step halogenation or substitution reactions. For bromination, direct electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄) is common. Chlorination at the 4-position can be achieved via radical-mediated pathways or catalytic methods (e.g., using AlCl₃). To optimize yields, systematically vary reaction parameters:
- Temperature : Higher temperatures (80–110°C) favor bromination but may require inert atmospheres to prevent decomposition .
- Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity for bromine substitution at the 5- and 8-positions .
- Purification : Recrystallization from methanol or ethanol improves purity, as described in analogous dichloroquinoline syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : A combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is critical.
- NMR : Analyze coupling patterns in ¹H NMR to confirm substitution patterns (e.g., aromatic protons at C5/C8 show deshielding due to bromine’s electron-withdrawing effect). ¹³C NMR detects halogen-induced carbon shifts (e.g., C4-Cl appears at ~140 ppm) .
- IR : Look for C-Cl (550–650 cm⁻¹) and C-Br (500–600 cm⁻¹) stretching vibrations .
- HRMS : Confirm the molecular ion [M+H]⁺ at m/z 305.84 (C₉H₅Br₂ClN) and isotopic patterns consistent with Br/Cl .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in halogenated quinolines?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties and optimize geometry. Compare computed NMR chemical shifts and IR spectra with experimental data to validate structures. For crystallographic ambiguities, use software likeSHELXL to refine X-ray diffraction data, leveraging its robust handling of heavy atoms (Br/Cl) . For example, simulate electrostatic potential maps to identify reactive sites for further functionalization .
Q. What strategies are recommended for analyzing contradictory biological activity data in derivatives of this compound?
- Methodological Answer : Contradictions in structure-activity relationships (SAR) often arise from assay variability or unaccounted substituent effects. Implement:
- Dose-response profiling : Test derivatives across multiple concentrations to identify non-linear effects .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell viability controls) .
- Molecular docking : Probe interactions with target proteins (e.g., quinoline-binding enzymes) to rationalize divergent activities .
Q. How can crystallographic refinement tools like SHELXL improve structural determination of halogenated quinoline derivatives?
- Methodological Answer : SHELXL excels in refining structures with heavy atoms (Br/Cl) by modeling anisotropic displacement parameters and resolving disorder. For this compound:
Q. What functionalization strategies enable selective modification of this compound for SAR studies?
- Methodological Answer : The 4-chloro and 5,8-dibromo groups offer orthogonal reactivity:
- Nucleophilic aromatic substitution (SNAr) : Replace Cl at C4 with amines or alkoxides under basic conditions (e.g., NaH/DMF) .
- Suzuki coupling : Use Pd catalysts to substitute Br at C5/C8 with aryl/heteroaryl boronic acids .
- Radical bromination : Retain Br at C5/C8 while introducing functional groups (e.g., methyl via Friedel-Crafts) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Replicate conditions : Verify solvent purity, reaction time, and catalyst batches, as trace moisture or impurities drastically affect halogenation .
- Cross-validate spectra : Compare NMR/IR with PubChem or NIST entries for 4-chloroquinoline analogs, adjusting for bromine’s deshielding effects .
- Report metadata : Document instrumentation parameters (e.g., NMR field strength) to enable direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
